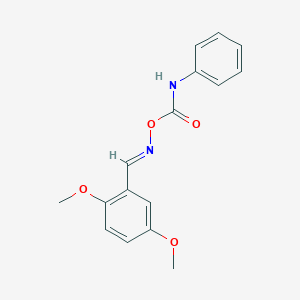![molecular formula C20H32N2O3 B5578452 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Benzamides, including compounds with morpholinyl groups, are synthesized through various chemical reactions. For example, Kato et al. (1992) discuss the synthesis of benzamide derivatives with gastrokinetic activity, emphasizing the importance of substituents at specific positions for activity enhancement (Kato et al., 1992). Similarly, the synthesis of N-(3-hydroxyphenyl) benzamide and its derivatives by Abbasi et al. (2014) involves condensation reactions, showcasing the versatility of benzamide modifications (Abbasi et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using techniques like X-ray diffraction and DFT calculations. Demir et al. (2015) provide insights into the molecular geometry and electronic properties of a novel benzamide compound, highlighting the role of molecular structure in determining the chemical reactivity and properties (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including Bischler-Napieralski cyclization, as discussed by Browne et al. (1981), which is crucial for synthesizing specific benzamide structures (Browne et al., 1981). The study on the oxidative acylation of secondary benzamides by Sharma et al. (2012) further exemplifies the diverse chemical reactions benzamides can participate in (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the study by Pang et al. (2006) on a benzamide molecule with a morpholinone ring discusses the stabilization of the structure by intra- and intermolecular hydrogen bonds, affecting its physical state (Pang et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are key for benzamide derivatives. The synthesis and gastroprokinetic activity of benzamide derivatives by Kato et al. (1995) reflect on the chemical properties that make benzamides potential gastrokinetic agents (Kato et al., 1995).
科学的研究の応用
Synthesis and Chemical Properties
Synthetic Approaches and Derivative Development
The compound serves as a foundational structure for the synthesis of various derivatives with potential therapeutic applications. For example, benzamide derivatives, including 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide, have been synthesized through reactions of substituted benzoic acids with piperidine, morpholine, or pyrrolidine. These derivatives are structurally characterized and have been studied for their potential as allosteric modulators of specific receptors, such as the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, and for their anti-fatigue effects in animal models (Wu et al., 2014).
Copolymeric Systems
The compound has also found applications in the development of copolymeric systems. These systems have been structurally characterized and evaluated for their performance in specific applications, such as ultraviolet-curable pigmented coatings. The research demonstrates the compound's utility in enhancing the properties and efficiency of materials used in industrial applications (Angiolini et al., 1997).
Biological Applications
Pharmacological Activities
The pharmacological potential of derivatives of 3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide has been a subject of interest. Studies have synthesized and evaluated the anti-inflammatory, anticancer, and antibacterial activities of these compounds, providing valuable insights into their therapeutic applications. For instance, certain derivatives have shown potent anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions (Rajasekaran et al., 1999).
Antibacterial and Anticancer Properties
Modifications of poly(3-hydroxybutyrate) with amino compounds, including morpholine, have been studied for their antibacterial and anticancer properties. This research highlights the compound's role in developing materials with biomedical applications, offering promising avenues for treating various diseases (Abdelwahab et al., 2019).
将来の方向性
特性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-16(22-10-12-25-13-11-22)15-21(4)19(23)18-7-5-6-17(14-18)8-9-20(2,3)24/h5-7,14,16,24H,8-13,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWBTEHAHOTUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CC=CC(=C1)CCC(C)(C)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)
![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)
![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)